Product packaging for 2-(Pyrrolidin-1-yl)butanoic acid(Cat. No.:CAS No. 857206-11-2)

2-(Pyrrolidin-1-yl)butanoic acid

Cat. No.: B3043395
CAS No.: 857206-11-2
M. Wt: 157.21 g/mol
InChI Key: PVRBTQOCAOTJCZ-UHFFFAOYSA-N
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Description

Contextual Significance of Pyrrolidine (B122466) and Butanoic Acid Moieties in Medicinal Chemistry

The pyrrolidine ring, a five-membered saturated nitrogen-containing heterocycle, is a privileged scaffold in drug discovery. Current time information in New York, NY, US.nih.gov Its non-planar, three-dimensional structure allows for the exploration of chemical space in ways that flat, aromatic rings cannot. This stereochemical complexity is crucial for the specific binding interactions with biological targets like enzymes and receptors. nih.govnih.gov The pyrrolidine nucleus is found in a multitude of FDA-approved drugs and natural products, highlighting its versatility and importance. frontiersin.org Its derivatives have been investigated for a wide range of therapeutic applications, including as anticancer, antibacterial, antidiabetic, and anti-inflammatory agents. nih.gov

Similarly, the butanoic acid moiety, a short-chain fatty acid, and its derivatives are not merely simple aliphatic chains. They play significant roles in various physiological processes. Butyrates, the salts and esters of butanoic acid, are known to be produced by gut microbiota and have demonstrated immunomodulatory and anti-inflammatory properties. Furthermore, derivatives of butanoic acid have been explored for their potential in treating a variety of conditions, underscoring the therapeutic relevance of this functional group.

The combination of the pyrrolidine ring and the butanoic acid moiety in 2-(Pyrrolidin-1-yl)butanoic acid creates a molecule with a unique set of properties, including a chiral center at the alpha-carbon of the butanoic acid chain, further adding to its structural diversity and potential for specific biological interactions.

Overview of the Chemical Structure and its Relevance for Academic Investigation

The chemical structure of this compound consists of a pyrrolidine ring attached via its nitrogen atom to the second carbon of a butanoic acid chain. This structure, with the chemical formula C8H15NO2, presents several features of interest for academic research. nih.gov The tertiary amine within the pyrrolidine ring and the carboxylic acid group are key functional groups that can participate in various chemical reactions and biological interactions.

The presence of a chiral center at the point of attachment of the pyrrolidine ring to the butanoic acid chain means that the compound can exist as two enantiomers. This stereoisomerism is a critical aspect of its chemistry, as different enantiomers can exhibit distinct pharmacological and toxicological profiles.

A closely related and more extensively studied analog is 2-(2-oxopyrrolidin-1-yl)butanoic acid . chemicalbook.comnih.gov This compound features a carbonyl group at the second position of the pyrrolidine ring, converting it into a lactam. This seemingly small structural change significantly alters the electronic and steric properties of the molecule and is a key impurity and metabolite of the well-known antiepileptic drug, Levetiracetam (B1674943). nih.gov The study of such analogs provides valuable insights into structure-activity relationships and the metabolic fate of related pharmaceutical compounds.

Below is a table summarizing the key chemical properties of this compound.

PropertyValueSource
Molecular FormulaC8H15NO2 nih.gov
Molecular Weight157.21 g/mol nih.gov
IUPAC NameThis compound nih.gov
InChIKeyPVRBTQOCAOTJCZ-UHFFFAOYSA-N nih.gov
Canonical SMILESCCC(C(=O)O)N1CCCC1 nih.gov

Scope and Objectives of Research on this compound and its Closely Related Analogs

While dedicated research on this compound is limited, the investigation of its closely related analogs provides a clear picture of the research scope and objectives in this chemical space. The primary goals of research involving these compounds can be summarized as follows:

Synthesis and Characterization: A major focus is on the development of efficient and stereoselective synthetic routes to produce these compounds and their derivatives. mdpi.commdpi.com This includes the synthesis of specific enantiomers to evaluate their individual biological activities. For instance, methods for the synthesis of (2S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid have been detailed in the context of Levetiracetam synthesis and impurity profiling. chemicalbook.com

Pharmacological Evaluation: A significant objective is to screen these compounds for various biological activities. Given the diverse therapeutic potential of the pyrrolidine scaffold, research aims to identify novel lead compounds for conditions such as epilepsy, neurodegenerative diseases, inflammation, and cancer. nih.govresearchgate.net For example, derivatives of pyrrolidin-2-one have been evaluated for their antiarrhythmic and antioxidant properties. researchgate.net

Structure-Activity Relationship (SAR) Studies: A key goal is to understand how modifications to the chemical structure of these compounds affect their biological activity. nih.gov By synthesizing a series of analogs with systematic variations in their structure, researchers can identify the key molecular features responsible for a desired pharmacological effect. This knowledge is crucial for the rational design of more potent and selective drug candidates.

Metabolic and Impurity Profiling: In the context of pharmaceutical development, a critical area of research is the identification and characterization of metabolites and impurities of drugs containing the pyrrolidine-butanoic acid scaffold. The study of compounds like 2-(2-oxopyrrolidin-1-yl)butanoic acid as a metabolite of Levetiracetam is a prime example of this objective. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H15NO2 B3043395 2-(Pyrrolidin-1-yl)butanoic acid CAS No. 857206-11-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-pyrrolidin-1-ylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-2-7(8(10)11)9-5-3-4-6-9/h7H,2-6H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVRBTQOCAOTJCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)N1CCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Pyrrolidin 1 Yl Butanoic Acid and Its Precursors/derivatives

General Synthetic Strategies for Pyrrolidine-Containing Scaffolds

The construction of the pyrrolidine (B122466) core can be achieved through various strategic approaches, including the formation of the ring from acyclic precursors (cyclization), modification of existing cyclic systems, or the use of multicomponent reactions. tandfonline.com

Synthesis via Cyclization Reactions

Cyclization reactions are a cornerstone of pyrrolidine synthesis, offering numerous pathways to this five-membered heterocycle. A prominent method is the [3+2] dipolar cycloaddition, which typically involves the reaction of an azomethine ylide with an alkene. acs.orgacs.org This powerful, atom-economic reaction allows for the direct construction of the pyrrolidine ring with the potential to control up to four stereocenters. acs.orgnih.gov Azomethine ylides can be generated in situ from various sources, such as the decarboxylation of glycine-derived oxazolidin-5-ones or the opening of aziridine (B145994) rings. acs.orgmdpi.com

Another significant cyclization strategy is the intramolecular reductive amination of 1,4-dicarbonyl compounds with ammonia (B1221849) or a primary amine. mdpi.com Tandem reactions, such as the copper-catalyzed amination/cyanation/alkylation of primary amine-tethered alkynes, also provide efficient one-pot routes to functionalized pyrrolidines. nih.gov Furthermore, ring contraction of larger heterocyclic systems like pyridines has emerged as a novel strategy for accessing the pyrrolidine skeleton. osaka-u.ac.jpnih.gov Palladium-catalyzed cyclizations of appropriate unsaturated amine precursors represent another effective approach. acs.org

Synthesis from Cyclic Precursors (e.g., Proline Derivatives)

The use of readily available chiral cyclic compounds, known as the chiral pool, is a common and efficient strategy for synthesizing optically pure pyrrolidine derivatives. nih.gov Proline, a naturally occurring amino acid, and its derivatives (such as 4-hydroxyproline (B1632879) and prolinol) are particularly valuable starting materials. nih.govmdpi.com

The synthesis often begins with the modification of the proline scaffold. For instance, (S)-prolinol, obtained via the reduction of proline with reagents like LiAlH₄, serves as a precursor for numerous drugs. mdpi.com The carboxyl group of proline can be subjected to various transformations, or the ring itself can be further functionalized. A straightforward, albeit sometimes low-yielding, transformation is the direct decarboxylation of proline to pyrrolidine, which can be achieved through heating, often in the presence of a catalyst or a high-boiling solvent like acetophenone. youtube.comsciencemadness.org More sophisticated methods involve the synthesis of substituted prolines, such as 4-tert-butylproline from 4-hydroxy-l-proline, to create conformationally constrained analogs. acs.org

PrecursorReagent/MethodProductReference
L-ProlineAcetophenone (solvent), RefluxPyrrolidine sciencemadness.org
L-ProlineLiAlH₄ or LiBH₄(S)-Prolinol mdpi.com
4-Hydroxy-L-prolinet-BuCuSPhLiN-Boc-trans-4-tert-butyl-L-proline acs.org

Synthesis from Acyclic Starting Compounds

Building the pyrrolidine ring from linear, acyclic molecules is a flexible approach that allows for a wide diversity of substitution patterns. nih.govmdpi.com These methods fundamentally rely on an intramolecular cyclization step at some point in the synthetic sequence.

A prominent example is the three-component nitro-Mannich/lactamization cascade. nih.gov In this reaction, an aldehyde, an amine, and methyl 3-nitropropanoate (B1233125) combine in a sequence of reactions to form a highly substituted pyrrolidinone, a close relative of the pyrrolidine scaffold. nih.govacs.org The initial in situ formation of an imine from the aldehyde and amine is followed by a nitro-Mannich reaction and subsequent intramolecular lactamization to yield the final heterocyclic product. acs.org Other methods include the cyclization of 1,4-amino alcohols, which can be triggered under acidic or basic conditions. mdpi.com

Diastereoselective and Enantioselective Synthesis Approaches for 2-(Pyrrolidin-1-yl)butanoic Acid Analogs

Creating pyrrolidine derivatives with specific stereochemistry is crucial for their application in medicine and catalysis. Asymmetric catalysis and other stereoselective methods have been extensively developed to control the three-dimensional architecture of these molecules. nih.govmdpi.comnih.gov

Asymmetric Catalysis (e.g., Rhodium-Catalyzed Additions)

Asymmetric catalysis is a powerful tool for the enantioselective synthesis of pyrrolidines. Rhodium-based catalysts have proven particularly versatile in this area. For example, rhodium(II)-catalyzed C–H insertion reactions can achieve the direct difunctionalization of a pyrrolidine moiety with high enantio- and diastereocontrol. nih.govacs.org

Rhodium catalysts are also effective for the asymmetric arylation of N-tosylaldimines. This reaction, when combined with a subsequent cyclization step, provides a one-pot procedure for synthesizing chiral 2-aryl pyrrolidines. organic-chemistry.org Furthermore, rhodium complexes have been used to catalyze the cyclization of unsaturated amines and the asymmetric hydrogenation of various olefins using chiral ferrocene-derived ligands, achieving excellent levels of enantioselectivity. mdpi.comacs.org The combination of stable O-benzoylhydroxylamines as alkyl nitrene precursors with a rhodium catalyst also offers a direct route to various pyrrolidine rings from primary amines. researchgate.net

Reaction TypeCatalyst SystemSubstratesProductKey FeatureReference
C–H InsertionRhodium(II) catalystPyrrolidine, Donor–acceptor diazo precursorsC₂-symmetrical 2,5-disubstituted pyrrolidinesHigh enantio- and diastereocontrol nih.govacs.org
ArylationChiral ligand/Rhodium hydroxide (B78521) complexAliphatic N-tosylaldiminesChiral 2-aryl pyrrolidinesHigh enantioselectivity organic-chemistry.org
HydrogenationRh-BINOL-substituted phosphine-phosphoaramiditeDehydroamino acid esters, α-aryl enamidesChiral amino acids and amides>99.9% ee mdpi.com

Stereoselective Cyclization Methods (e.g., Nitro-Mannich Reaction, Reductive Cyclization)

Stereoselective cyclization methods are fundamental to constructing chiral pyrrolidine rings. The Nitro-Mannich reaction, in particular, has been developed into a highly effective tool for stereocontrolled synthesis. When combined in a cascade with a subsequent cyclization step, such as hydroamination or lactamization, it can generate multiple stereocenters with high precision. rsc.org For instance, a one-pot nitro-Mannich/hydroamination cascade, combining organocatalysis and gold catalysis, produces trisubstituted pyrrolidines in good yields with excellent diastereo- and enantioselectivities (up to 96% ee). nih.govacs.org Similarly, a three-component nitro-Mannich/lactamization cascade can proceed with high diastereoselectivity to form pyrrolidinone derivatives. nih.govacs.org

Reductive cyclization offers another powerful avenue. The reduction of N-tethered cyclic imides using reagents like samarium(II) iodide (SmI₂) can effectively construct pyrrolidine scaffolds. researchgate.net Another approach involves the iridium-catalyzed reductive generation of azomethine ylides from amides, which then undergo a [3+2] cycloaddition to yield highly substituted pyrrolidines. acs.orgnih.gov Additionally, the heterogeneous catalytic hydrogenation of highly substituted pyrroles can lead to functionalized pyrrolidines with excellent diastereoselectivity, creating up to four new stereocenters in a single step. nih.gov A diastereoselective synthesis of pyrrolidines can also be achieved from chiral N-allyl oxazolidines through a tandem hydrozirconation and Lewis acid-mediated cyclization sequence. acs.orgnih.gov

MethodKey Reagents/CatalystsSubstratesProductStereoselectivityReference
Nitro-Mannich/HydroaminationOrganocatalyst, Gold catalystProtected imines, NitroallenesTrisubstituted pyrrolidinesExcellent (85–96% ee) nih.govacs.org
Nitro-Mannich/LactamizationBenzoic acidAldehydes, Amines, Methyl 3-nitropropanoateDi- and tri-substituted pyrrolidinonesHigh diastereoselectivity acs.org
Reductive CyclizationSamarium(II) Iodide (SmI₂)N-Tethered Cyclic ImidesPyrrolidine ScaffoldsN/A researchgate.net
Reductive [3+2] CycloadditionIridium catalyst, TMDSAmides, AlkenesPolysubstituted pyrrolidinesHigh regio- and diastereocontrol acs.orgnih.gov
Pyrrole HydrogenationHeterogeneous catalyst (e.g., Rh/C)Highly substituted pyrrolesFunctionalized pyrrolidinesExcellent diastereoselectivity nih.gov

Chiral Resolution Techniques in Synthesis

The biological activity of many derivatives of this compound is stereospecific, necessitating the separation of enantiomers from a racemic mixture. The primary methods for achieving this are classical diastereomeric salt crystallization and enzymatic kinetic resolution.

Diastereomeric Salt Crystallization:

This classical method involves reacting the racemic this compound with a chiral resolving agent to form a pair of diastereomeric salts. wikipedia.org These salts, having different physical properties, can then be separated by fractional crystallization. wikipedia.org The choice of resolving agent and solvent is crucial for efficient separation. For instance, in the resolution of related amino acids, chiral acids like tartaric acid have been employed. gavinpublishers.com The process can be influenced by factors such as temperature and crystallization time, where kinetic or thermodynamic control can dictate the efficiency of the resolution. gavinpublishers.com For example, rapid crystallization at a higher temperature might favor the formation of a purer diastereomeric salt under kinetic control. gavinpublishers.com After separation, the desired enantiomer of the acid is liberated from the salt, typically by treatment with a base. youtube.com

Enzymatic Kinetic Resolution:

Enzymatic methods offer a highly selective alternative for resolving racemic mixtures. imperfectpharmacy.in This technique utilizes the stereospecificity of enzymes, such as acylases or lipases, to selectively catalyze a reaction on one enantiomer, leaving the other unchanged. acs.orgnih.gov For N-substituted amino acids, enzymatic resolution has proven to be a robust strategy. nih.gov

One common approach is the enzymatic hydrolysis of N-acyl amino acids. The racemic N-acylated this compound can be subjected to an acylase, which will selectively hydrolyze the N-acyl group from the L-enantiomer, allowing for the separation of the free L-amino acid from the unreacted N-acyl D-amino acid. nih.gov Another strategy involves the dynamic kinetic resolution of amino acid amides, where an enzyme selectively hydrolyzes one enantiomer of the amide while the unreacted enantiomer is racemized in situ, theoretically allowing for a 100% yield of the desired enantiomer. nih.gov

The table below summarizes the key aspects of these chiral resolution techniques.

Resolution TechniquePrincipleKey FactorsExample Application (General)
Diastereomeric Salt Crystallization Formation of diastereomeric salts with a chiral resolving agent, followed by separation based on differential solubility. wikipedia.orgChoice of resolving agent, solvent, temperature, crystallization time. gavinpublishers.comUse of tartaric acid to resolve racemic amino acids. gavinpublishers.com
Enzymatic Kinetic Resolution Stereoselective enzymatic transformation of one enantiomer in a racemic mixture. acs.orgnih.govEnzyme selection (e.g., acylase, lipase), substrate modification (e.g., N-acylation), reaction conditions (pH, temperature). nih.govresearchgate.netAcylase-catalyzed hydrolysis of N-acyl-L-amino acids. nih.gov

Specific Coupling and Functionalization Reactions in the Synthesis of this compound Derivatives

The synthesis of derivatives of this compound often involves the formation of amide bonds and other functional group interconversions. These reactions are crucial for creating a diverse range of compounds with potential therapeutic applications.

Amide Bond Formation:

The coupling of the carboxylic acid group of this compound with various amines is a fundamental transformation. This is commonly achieved using peptide coupling reagents that activate the carboxylic acid, facilitating nucleophilic attack by the amine. nih.gov A variety of coupling reagents are available, each with its own advantages in terms of reactivity and suppression of side reactions like racemization. nih.gov

Commonly used coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to minimize racemization. nih.gov Phosphonium salts (e.g., BOP, PyBOP) and aminium/uronium salts (e.g., HBTU, HATU) are also highly effective, particularly for coupling sterically hindered amino acids. nih.gov The choice of reagent and reaction conditions is critical for achieving high yields and maintaining the stereochemical integrity of the chiral center.

For example, in the synthesis of levetiracetam (B1674943), the amide bond is formed by the ammonolysis of an activated derivative of (S)-2-(2-oxopyrrolidin-1-yl)butanoic acid. nih.gov

Functionalization Reactions:

Beyond amide coupling, the pyrrolidine ring and the butanoic acid chain can be subjected to various functionalization reactions to create diverse analogs. For instance, C(sp3)-H activation strategies have been employed for the stereoselective introduction of substituents on the pyrrolidine ring of related proline derivatives. nih.gov This allows for the synthesis of complex, polysubstituted pyrrolidines.

The table below provides an overview of common coupling reagents used in the synthesis of derivatives.

Coupling Reagent ClassExamplesKey Features
Carbodiimides Dicyclohexylcarbodiimide (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)Widely used, often with additives like HOBt to suppress racemization. nih.gov
Phosphonium Salts Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP)Good solubility, effective for hindered couplings. nih.gov
Aminium/Uronium Salts HATU, HBTUHigh coupling efficiency, suitable for solid-phase and solution-phase synthesis. nih.gov

Radiosynthesis Techniques Applied to Related Pyrrolidone-Butanoic Acid Structures

The development of radiolabeled analogs of this compound is of significant interest for in vivo imaging studies using Positron Emission Tomography (PET). The focus has primarily been on the radiosynthesis of levetiracetam and its derivatives, incorporating short-lived positron-emitting isotopes like carbon-11 (B1219553) (¹¹C) and fluorine-18 (B77423) (¹⁸F).

¹¹C-Labeling:

A notable achievement in this area is the radiosynthesis of [¹¹C]levetiracetam. nih.gov A multi-step, one-pot synthesis has been developed where [¹¹C]hydrogen cyanide ([¹¹C]HCN) is a key synthon. The synthesis involves the in-situ formation of propan-1-imine (B14180299) from propionaldehyde (B47417) and ammonia, which then reacts with [¹¹C]HCN to form a ¹¹C-aminonitrile intermediate. This intermediate is subsequently reacted with 4-chlorobutyryl chloride, followed by hydrolysis to yield [¹¹C]levetiracetam. nih.gov The final product is purified by chiral HPLC to separate the desired (S)-enantiomer from the (R)-enantiomer. nih.gov This method provides the radiotracer with high radiochemical and enantiomeric purity. nih.gov

Other ¹¹C-labeling strategies, such as Cu(II)-mediated cyanation, have been used for the synthesis of other complex radiotracers and could potentially be adapted for derivatives of this compound. nih.gov

¹⁸F-Labeling:

While a direct ¹⁸F-labeling of this compound has not been extensively reported, general strategies for ¹⁸F-labeling of biomolecules could be applied to its precursors or derivatives. nih.gov These methods often involve the nucleophilic substitution of a leaving group with [¹⁸F]fluoride. For instance, precursors containing a tosylate or a trimethylammonium group can be reacted with [¹⁸F]fluoride to introduce the radioisotope. nih.gov The development of ¹⁸F-labeled analogs is highly desirable due to the longer half-life of ¹⁸F (109.8 min) compared to ¹¹C (20.4 min), which allows for more complex imaging protocols. researchgate.net

The following table summarizes the key aspects of radiosynthesis techniques for related structures.

IsotopeLabeling StrategyKey Precursor/SynthonExample Application
Carbon-11 (¹¹C) Multi-step one-pot synthesis[¹¹C]Hydrogen Cyanide ([¹¹C]HCN)Radiosynthesis of [¹¹C]levetiracetam. nih.gov
Fluorine-18 (¹⁸F) Nucleophilic substitutionTosylate or trimethylammonium functionalized precursorsGeneral strategy for labeling biomolecules for PET imaging. nih.govnih.gov

Structure Activity Relationship Sar Studies of 2 Pyrrolidin 1 Yl Butanoic Acid Analogs

Impact of Pyrrolidine (B122466) Ring Modifications on Biological Activity

The pyrrolidine ring is a five-membered nitrogen heterocycle that offers significant advantages in drug design, including its non-planar, flexible nature and the presence of stereogenic centers. researchgate.net Modifications to this ring system can profoundly affect a compound's pharmacological efficacy by altering its conformation, basicity, and steric profile. researchgate.net

Substituents at the C-3 and C-4 positions of the pyrrolidine ring are known to influence the ring's puckering, which can lock the molecule into a specific conformation favored by a biological target. researchgate.net For example, in a series of oxybenzyl pyrrolidine acid analogs, a cis-configuration of substituents at the C-3 and C-4 positions was preferred over the trans orientation for dual PPARα/γ agonistic activity. researchgate.net Similarly, the type of substituent at the C-3 position of pyrrolidine-2,5-dione rings has been shown to be a key determinant of anticonvulsant activity. researchgate.net

The nitrogen atom of the pyrrolidine ring provides a basic center that is often crucial for interaction with receptors, such as forming salt bridges with acidic residues like aspartic acid in G-protein-coupled receptors (GPCRs). cambridgemedchemconsulting.com The substitution pattern on this nitrogen directly modulates basicity and can introduce steric hindrance or additional interaction points. In one study on 1H-pyrrolo[3,2-c]quinoline derivatives, replacing an isobutyl group on the basic nitrogen with more polar substituents like 2-hydroxyprop-1-yl significantly increased affinity for the 5-HT₆ receptor. cambridgemedchemconsulting.com Conversely, adding bulkier groups or altering the geometry of the amine fragment can be detrimental to binding at other receptors, highlighting a strategy for achieving selectivity. cambridgemedchemconsulting.com

The stereochemistry of the pyrrolidine ring is another critical factor. The spatial orientation of substituents can lead to vastly different biological profiles due to the enantioselective nature of protein binding sites. researchgate.net For instance, in a series of compounds targeting the 5-HT₆ receptor, the (R)-enantiomer of a 2-(aminomethyl)pyrrolidine substituent was preferred over the (S)-enantiomer for optimal interaction. cambridgemedchemconsulting.com

Modification SiteSubstituent/ModificationImpact on Biological ActivityTarget/AssayReference
Pyrrolidine Ring (C-3/C-4) cis-configuration of substituentsPreferred over trans orientationPPARα/γ Agonism researchgate.net
Pyrrolidine Ring (C-3) Non-aromatic substituent (sec-butyl)Positive effect on anticonvulsant activityAnticonvulsant Assay researchgate.net
Pyrrolidine Nitrogen 2-hydroxyprop-1-yl (vs. isobutyl)Increased affinity5-HT₆ Receptor cambridgemedchemconsulting.com
Pyrrolidine Stereocenter (C-2) (R)-2-(aminomethyl) congenerHigher affinity than (S)-congener5-HT₆ Receptor cambridgemedchemconsulting.com

Influence of Butanoic Acid Moiety and its Substitutions on Receptor Interactions

The butanoic acid moiety of 2-(pyrrolidin-1-yl)butanoic acid consists of a two-carbon (ethyl) extension from the chiral center and a terminal carboxylic acid group. Both components are critical for receptor interactions and defining the molecule's pharmacokinetic profile.

The carboxylic acid group is a key functional group in many active pharmaceutical ingredients, often acting as a crucial hydrogen bond donor and acceptor or forming ionic interactions with positively charged residues (e.g., arginine, lysine) in a receptor's binding pocket. researchgate.netnih.gov Its acidic nature, however, can also lead to poor metabolic stability and limited ability to cross biological membranes, such as the blood-brain barrier. researchgate.netnih.gov

To overcome these drawbacks while retaining the essential binding interactions, medicinal chemists often employ a strategy of bioisosteric replacement. A bioisostere is a different functional group with similar physical or chemical properties that can effectively substitute the original group. Common bioisosteres for carboxylic acids include:

Tetrazoles: This five-membered heterocyclic ring has a pKa similar to carboxylic acid and can participate in comparable hydrogen bonding and ionic interactions. cambridgemedchemconsulting.comnih.gov Tetrazoles have been successfully used to replace carboxylic acids in numerous drugs, often leading to improved metabolic stability and oral bioavailability. nih.gov

Acyl Sulfonamides: These functional groups are also acidic and can mimic the hydrogen bonding pattern of a carboxylic acid, and have been shown to significantly improve the activity of certain enzyme inhibitors. nih.gov

Hydroxamic Acids: While also capable of key interactions, hydroxamic acids can present their own metabolic liabilities. nih.govnih.gov

Fluorinated Alcohols and Ketones: Under physiological conditions, these groups can act as effective carboxylic acid surrogates with different physicochemical properties. nih.gov

The ethyl group of the butanoic acid moiety contributes to the molecule's lipophilicity and van der Waals interactions within the binding site. Altering the length of this alkyl chain (e.g., replacing ethyl with methyl, propyl, or butyl groups) is a common SAR strategy to probe the size and nature of the binding pocket. A longer or shorter chain may achieve a better fit, leading to enhanced potency, or a worse fit, which would decrease it. For example, in a study of pyrrolidine pentamine derivatives, changing a 3-phenylbutyl group to a 4-phenylbutyl group at one position was well-tolerated, whereas other modifications significantly reduced inhibitory activity, demonstrating the sensitivity of binding to the length and character of alkyl substituents. nih.gov

Rational Design Principles for Modulating Target Affinity and Selectivity

Rational drug design aims to create new molecules with specific biological activities based on a detailed understanding of the target's structure and the ligand's SAR. For this compound analogs, several principles can be applied to fine-tune affinity and selectivity. researchgate.net

Exploiting Receptor Differences: Selectivity between receptor subtypes (e.g., different serotonin (B10506) or dopamine (B1211576) receptors) can be achieved by designing analogs that exploit subtle differences in their binding sites. This can involve introducing steric bulk that clashes with one receptor but not another, or adding a functional group that can form a specific hydrogen bond with a unique amino acid residue in the target receptor. cambridgemedchemconsulting.comresearchgate.net

Modulating Electrostatics: The electrostatic potential of a ligand is critical for its recognition and binding. Tuning the electrostatic properties of an analog to be complementary to the target's binding site can enhance affinity and selectivity. For instance, if a target receptor has a negatively charged residue like aspartate, ensuring the ligand has a properly positioned basic nitrogen (as in the pyrrolidine ring) is key for forming a strong salt bridge. cambridgemedchemconsulting.comresearchgate.net

Controlling Flexibility and Conformation: As discussed, the pyrrolidine ring is flexible. Introducing substituents can rigidify the ring or favor a specific conformation that is optimal for binding to the desired target. This pre-paying of the "entropic penalty" of binding can lead to higher affinity. researchgate.netnih.gov Molecular modeling can be used to design rigidified pyrrolidone-based analogs that lock in a bioactive conformation. nih.gov

Targeting Allosteric Sites: Instead of competing with the endogenous ligand at the primary binding site (orthosteric site), analogs can be designed to bind to a different, allosteric site on the receptor. Allosteric sites are often less conserved across receptor subtypes, providing a powerful strategy for achieving high selectivity. researchgate.net

These principles, often guided by computational tools like molecular docking and molecular dynamics simulations, allow for the iterative optimization of lead compounds to enhance their potency and selectivity. nih.gov

Conformational Analysis and its Implications for SAR

Conformational analysis, the study of the three-dimensional shapes a molecule can adopt, is fundamental to understanding SAR. The biological activity of a molecule is dictated by its ability to adopt a specific conformation, often called the "bioactive conformation," that allows it to bind effectively to its target. nih.gov

The pyrrolidine ring is not flat and undergoes a rapid conformational interconversion known as pseudorotation. researchgate.net This flexibility means the ring can explore a wide range of shapes. However, for high-affinity binding, the ring often needs to adopt one specific "pucker" or conformation. SAR studies have shown that introducing substituents can restrict this flexibility and stabilize the desired conformation. researchgate.net

A key finding from conformational analysis of some inhibitors is that compounds with fewer accessible low-energy conformations tend to exhibit higher biological activity. nih.gov This suggests that the difference in activity is largely entropy-based; a more rigid molecule does not need to "pay" as large an energetic penalty to adopt the correct binding pose compared to a highly flexible molecule. nih.gov This principle has been used to develop pharmacophore models and design new, conformationally restricted analogs with potentially higher activity. nih.gov Therefore, a central goal in the rational design of this compound analogs is to introduce structural features that constrain the molecule's conformation to that which is recognized by the target receptor, thereby enhancing affinity and selectivity.

Biological Activity and Mechanistic Investigations Preclinical and in Vitro Focus

In Vitro and Cell-Based Assays for Biological Activity

In vitro and cell-based assays are fundamental in the initial stages of drug discovery and chemical biology to determine the biological activity of a compound at a cellular and molecular level.

A comprehensive search of scientific literature and databases did not yield any specific studies detailing the receptor binding profile of 2-(Pyrrolidin-1-yl)butanoic acid. While research exists on complex derivatives of (pyrrolidin-1-yl)butanoic acid demonstrating affinity for integrin receptors, no data is available for the parent compound itself in radioligand or other receptor binding assays.

There is currently no available scientific literature reporting on the inhibitory activity of this compound against enzymes such as glutaminase (B10826351) or the Excitatory Amino Acid Transporter 2 (EAAT2).

No studies have been published that specifically investigate the effect of this compound in cell adhesion assays.

An extensive review of available toxicological and microbiological research indicates a lack of data on the in vitro antibacterial and cytotoxic potential of this compound.

Preclinical In Vivo Pharmacological Evaluation in Disease Models

Preclinical in vivo studies in animal models are crucial for evaluating the potential therapeutic efficacy and pharmacological effects of a compound in a complex biological system.

There is no scientific evidence from preclinical animal studies to support or refute the anticonvulsant efficacy of this compound. While structurally related compounds, particularly derivatives of pyrrolidin-2-one and pyrrolidine-2,5-dione, have been extensively investigated for their anticonvulsant properties, no such data exists for this compound itself.

Antinociceptive Assessments in Preclinical Models

Currently, there is a notable lack of published preclinical studies specifically investigating the antinociceptive or antiallodynic properties of this compound. This compound is the primary metabolite of the anti-epileptic drug Levetiracetam (B1674943) and is widely considered to be pharmacologically inactive nih.gov. As a result, research has predominantly focused on the parent drug, Levetiracetam, which has been evaluated in various pain models nih.gov. The scientific literature available does not provide data on the efficacy of this compound in established preclinical models of pain, such as those for tonic and neuropathic pain.

Elucidation of Molecular Mechanisms of Action

Modulation of Cellular Pathways and Receptor Interactions

Given the lack of significant binding to the primary molecular target, SV2A, there is no evidence to suggest that this compound modulates cellular pathways or has significant interactions with other receptors in a pharmacologically meaningful way. The downstream effects of Levetiracetam, which are initiated by its binding to SV2A, are not expected to be triggered by its inactive metabolite. Studies on the cellular effects of this class of compounds have focused on the active parent drug, Levetiracetam, and its impact on neurotransmitter release and neuronal excitability aesnet.org. There are no available studies indicating that this compound has any independent effects on these or other cellular signaling cascades.

Interaction with Specific Molecular Targets and Biological Systems

Beyond the SV2A protein, there is no scientific evidence to indicate that this compound interacts with other specific molecular targets or biological systems to produce a pharmacological effect. The extensive research on Levetiracetam has confirmed SV2A as its primary target, and the lack of activity of its main metabolite, this compound, suggests it does not engage with other targets in a way that would elicit a biological response nih.govnih.govresearchgate.netnih.gov. Therefore, within the context of its biological activity, this compound is considered an inert metabolite.

Metabolic Studies and Biotransformation Pathways

In Vitro Metabolic Stability Assessments (e.g., Microsomal Stability)

In vitro metabolic stability assays are fundamental in early drug discovery to predict how a compound will be cleared from the body. The most common of these is the liver microsomal stability assay, which evaluates a compound's susceptibility to biotransformation by Phase I metabolic enzymes, primarily Cytochrome P450 (CYP) enzymes, which are abundant in liver microsomes. tandfonline.com The assay measures the rate of disappearance of a parent compound over time when incubated with liver microsomes and necessary cofactors like NADPH. drugbank.com From this, parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint) can be determined, which help in forecasting in vivo pharmacokinetic properties. nih.gov

While specific data for 2-(Pyrrolidin-1-yl)butanoic acid is limited, research on related pyrrolidine (B122466) derivatives highlights the range of metabolic stabilities that can be expected. For instance, studies on N-(2-pyridylmethyl)-2-hydroxiymethyl-1-pyrrolidinyl-4-(3-chloro-4-methoxy-benzylamino)-5-pyrimidine-carboxamide (NHPPC) showed significant species differences in metabolic stability. In the presence of NADPH, the compound was highly unstable in dog liver microsomes but showed moderate stability in rat and human liver microsomes. nih.gov The detailed findings from this study are presented in Table 1.

Table 1: In Vitro Microsomal Stability of a Pyrrolidine Derivative (NHPPC) Data illustrates typical parameters obtained from microsomal stability assays using a complex pyrrolidine-containing compound.

ParameterRatDogHuman
% Remaining (60 min) 42.8%0.8%42.0%
t½ (min) 71.48.169.0
CLint (mL/min/mg protein) 0.02330.12040.0214
Data sourced from a study on the metabolic stability of NHPPC in liver microsomes. nih.gov

In other research, a novel pyrrolidine-based CXCR4 antagonist, compound 46 , was specifically optimized for metabolic stability and showed much-improved stability in both human and rat liver microsomes compared to its predecessors. wikipedia.org This demonstrates that the pyrrolidine scaffold can be modified to enhance metabolic stability, a key goal in drug design.

Identification of Biotransformation Products of this compound and its Derivatives

The biotransformation of a compound involves its conversion into various metabolites. Identifying these products is crucial for understanding the compound's clearance pathways and whether any metabolites are active or potentially toxic. For pyrrolidinyl butanoic acid structures, several metabolic transformations can be anticipated based on known biochemical reactions and studies of analogous compounds.

A highly relevant analog is 2-(2-oxopyrrolidin-1-yl)butanoic acid (also known as Levetiracetam (B1674943) acid or L057). This compound is the primary, pharmacologically inactive metabolite of the antiepileptic drug Levetiracetam. drugbank.comnih.gov The formation of this butanoic acid derivative occurs through the enzymatic hydrolysis of Levetiracetam's acetamide (B32628) group, a reaction that accounts for about 24% of a dose. drugbank.com

Further metabolism of such structures has been investigated. Studies using 14C-labeled Levetiracetam showed that after the initial hydrolysis to the acid, minor oxidative pathways can occur. tandfonline.com These include oxidation (hydroxylation) at positions 3 and 4 of the 2-oxopyrrolidine ring. tandfonline.com Another identified pathway involves oxidation at position 5 of the ring, which can subsequently lead to the opening of the pyrrolidine ring structure. tandfonline.com More complex biotransformations of pyrrolidine rings have also been observed, such as a CYP3A-mediated ring opening to an aminoaldehyde intermediate, followed by intramolecular rearrangement to form a piperidine (B6355638) ring structure. nih.govnih.gov

Table 2: Potential Biotransformation Pathways and Products for Pyrrolidinyl Butanoic Acid Structures Based on metabolic pathways identified for Levetiracetam and other complex pyrrolidine-containing molecules.

Metabolic ReactionPositionPotential Biotransformation Product
Hydroxylation Pyrrolidine Ring (C3 or C4)2-(3-hydroxy-pyrrolidin-1-yl)butanoic acid or 2-(4-hydroxy-pyrrolidin-1-yl)butanoic acid
Oxidation / Lactam Formation Pyrrolidine Ring (C2)2-(2-oxo-pyrrolidin-1-yl)butanoic acid
Oxidation & Ring Opening Pyrrolidine Ring (C5)An open-chain amino acid derivative
Ring Expansion Pyrrolidine RingA piperidine-containing structure
Pathways are inferred from studies on Levetiracetam and other pyrrolidine derivatives. tandfonline.comnih.govnih.gov

Enzymatic Pathways Involved in the Metabolism of Pyrrolidinyl Butanoic Acid Structures

The metabolism of xenobiotics is predominantly carried out by enzymes, with the Cytochrome P450 (CYP) superfamily playing a central role in Phase I oxidative reactions. mdpi.commdpi.com These enzymes are responsible for a wide range of reactions including hydroxylation, N-dealkylation, and oxidation. mdpi.com

However, not all compounds are metabolized by CYP enzymes. The formation of the key analog, 2-(2-oxopyrrolidin-1-yl)butanoic acid, from its parent drug Levetiracetam is a notable exception. This biotransformation is not mediated by hepatic CYP enzymes but primarily occurs via hydrolysis in the blood and other tissues. nih.govwikipedia.org The enzymes responsible are thought to be type B esterases. drugbank.com This pathway highlights that hydrolysis, independent of the CYP system, can be a significant clearance mechanism for related structures.

For the pyrrolidine ring itself, CYP enzymes are often involved in its subsequent metabolism. Oxidative pathways, such as the hydroxylation and ring-opening observed for the Levetiracetam metabolite, are characteristic of CYP-mediated reactions. tandfonline.com For example, the metabolism of the hepatitis C drug Daclatasvir involves δ-oxidation of its pyrrolidine moiety by CYP enzymes, leading to ring opening. nih.gov Similarly, a novel biotransformation of a pyrrolidine ring to a piperidine ring was found to be dependent on the CYP3A4 isozyme. nih.gov

Therefore, the metabolism of a compound like this compound may involve a combination of enzymatic pathways. While the butanoic acid portion might be subject to certain metabolic routes, the pyrrolidine ring is susceptible to oxidation by various CYP isozymes, which are the primary drivers of Phase I metabolism for many nitrogen-containing heterocyclic compounds. mdpi.commdpi.com

Advanced Analytical Methodologies for Research and Characterization

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for elucidating the molecular structure of "2-(Pyrrolidin-1-yl)butanoic acid" by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for detailing the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum for "this compound" provides information on the number of different types of protons and their neighboring environments. The hydrogen atoms in the molecule occupy several distinct chemical environments, which should result in multiple unique signals. docbrown.info The integration of these signals corresponds to the ratio of protons in each environment. docbrown.info For instance, the protons on the pyrrolidine (B122466) ring, the ethyl group, and the alpha-carbon all exhibit characteristic chemical shifts and splitting patterns due to spin-spin coupling with adjacent, non-equivalent protons. docbrown.info The acidic proton of the carboxylic acid group typically appears as a broad singlet at a downfield chemical shift.

Interactive Table 1: Predicted ¹H NMR Data for this compound (Note: Exact chemical shifts (δ) can vary based on the solvent used)

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Integration
-CH₃ (ethyl group)0.8 - 1.0Triplet (t)3H
-CH₂- (ethyl group)1.4 - 1.7Multiplet (m)2H
-CH₂- (pyrrolidine, C3 & C4)1.7 - 2.0Multiplet (m)4H
-CH- (alpha-carbon)3.0 - 3.4Triplet (t)1H
-N-CH₂- (pyrrolidine, C2 & C5)3.2 - 3.6Multiplet (m)4H
-COOH10.0 - 12.0Broad Singlet (br s)1H

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. For "this compound," eight distinct signals are expected, corresponding to the eight carbon atoms in its structure. docbrown.info The chemical shift of each carbon is influenced by its electronic environment, particularly its proximity to electronegative atoms like oxygen and nitrogen. docbrown.info The carbonyl carbon of the carboxylic acid is characteristically found furthest downfield (highest ppm value). docbrown.info

Interactive Table 2: Predicted ¹³C NMR Data for this compound (Note: Chemical shifts (δ) are relative to a standard like TMS)

Carbon Assignment Predicted Chemical Shift (ppm)
-C H₃ (ethyl group)10 - 15
-C H₂- (ethyl group)20 - 30
-C H₂- (pyrrolidine, C3 & C4)23 - 28
-N-C H₂- (pyrrolidine, C2 & C5)50 - 55
-C H- (alpha-carbon)60 - 70
-C OOH170 - 180

Mass spectrometry (MS), often coupled with liquid chromatography (LC-MS), is used to determine the molecular weight and elemental composition of a compound. bldpharm.com For "this compound" (molecular formula C₈H₁₅NO₂), the molecular weight is 157.21 g/mol . nih.gov In mass spectrometry, the molecule is ionized to create a molecular ion [M]⁺. docbrown.info The mass-to-charge ratio (m/z) of this ion confirms the molecular weight. docbrown.info Further fragmentation of the molecular ion provides structural clues. Common fragmentation patterns would involve the loss of the carboxyl group (-COOH) or cleavage of the pyrrolidine ring.

Interactive Table 3: Expected Mass Spectrometry Fragments for this compound

m/z Value Corresponding Ion Fragment Formula
157[M]⁺ (Molecular Ion)[C₈H₁₅NO₂]⁺
112[M - COOH]⁺[C₇H₁₄N]⁺
70[Pyrrolidine ring fragment]⁺[C₄H₈N]⁺

Interactive Table 4: Characteristic IR Absorption Bands for this compound

Wavenumber Range (cm⁻¹) Vibration Type Functional Group
2500 - 3300O-H Stretch (very broad)Carboxylic Acid
2850 - 2975C-H StretchAlkyl Groups
1700 - 1725C=O Stretch (strong)Carboxylic Acid
1000 - 1250C-N StretchAmine (Pyrrolidine)

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. This technique can unambiguously establish the compound's molecular geometry, conformation, and stereochemistry. While specific crystal structure data for "this compound" is not widely published, the technique is applicable to similar pyrrolidine-containing compounds. nih.govuq.edu.au If a suitable single crystal can be grown, X-ray analysis would provide precise bond lengths, bond angles, and details of intermolecular interactions, such as hydrogen bonding, in the solid state. nih.gov

Chromatographic Methods for Purity and Enantiomeric Excess Determination

Chromatographic techniques are essential for separating the target compound from impurities and for analyzing its stereochemical composition.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of "this compound". bldpharm.com In a typical analysis, the compound is passed through a column under high pressure. The retention time, or the time it takes for the compound to exit the column, is a characteristic property that can be used for identification. By comparing the area of the peak corresponding to the compound against the areas of any other peaks, the purity can be accurately quantified.

Furthermore, since "this compound" possesses a chiral center at the alpha-carbon, it can exist as a pair of enantiomers ((R) and (S) forms). Chiral HPLC, which utilizes a stationary phase that can differentially interact with each enantiomer, is the primary method for determining the enantiomeric excess (e.e.). This analysis is crucial for applications where a specific stereoisomer is required, as it allows for the separation and quantification of the two enantiomers in a mixture.

Chiral HPLC for Stereoisomer Separation

The presence of a chiral center in this compound necessitates the use of chiral chromatography to separate and quantify its enantiomers. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the gold standard for this purpose. The enantioselective separation of the related compound, Levetiracetam (B1674943) ((S)-α-ethyl-2-oxo-pyrrolidine acetamide), and its R-enantiomer has been successfully achieved using an amylose-based CSP. nih.gov

A typical method involves a Chiralpak AD-H column with a mobile phase composed of n-hexane and isopropanol. nih.gov The high resolution achieved in such methods allows for the accurate determination of enantiomeric purity, a critical quality attribute for chiral drugs. The limit of detection (LOD) and limit of quantification (LOQ) for the undesired enantiomer are typically in the nanogram per milliliter range, demonstrating the high sensitivity of this technique. nih.gov

For acidic compounds like this compound, the addition of a small percentage of an acidic modifier, such as trifluoroacetic acid, to the mobile phase is a common strategy to improve peak shape and resolution on polysaccharide-based CSPs. chromatographyonline.com

Table 1: Illustrative Chiral HPLC Method for a Related Pyrrolidine Derivative nih.gov

ParameterCondition
Column Chiralpak AD-H (250 mm x 4.6 mm, 5 µm)
Mobile Phase n-Hexane : Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Resolution > 7

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over conventional HPLC in terms of speed, resolution, and sensitivity, making it an ideal technique for the analysis of this compound and its related substances. The use of sub-2 µm particle columns in UPLC systems allows for faster analysis times and improved efficiency.

Several stability-indicating UPLC methods have been developed for the analysis of Levetiracetam and its impurities, including its carboxylic acid analogue. iajps.comresearchgate.net These methods typically employ reversed-phase columns, such as C18 or a specialized cyano column, with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile. iajps.comresearchgate.net The short run times, often less than 6 minutes, make UPLC a high-throughput technique suitable for routine quality control. iajps.com

Table 2: Example of a UPLC Method for the Analysis of a Related Pyrrolidine Derivative and its Impurities iajps.com

ParameterCondition
Column Waters HSS T3 (100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A: 0.1% Orthophosphoric Acid in Water (pH 2.0)B: Acetonitrile
Gradient Initial: 95% A, 5% B
Flow Rate 0.5 mL/min
Detection UV at 210 nm
Run Time 6.0 minutes

Advanced Characterization Techniques for Precursors and Metabolites

The identification and characterization of precursors and metabolites are crucial for understanding the synthetic pathways and biological transformations of a compound. For pyrrolidine derivatives, a combination of spectroscopic and spectrometric techniques is employed.

The primary metabolite of Levetiracetam is its corresponding carboxylic acid, (2S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid, formed via enzymatic hydrolysis of the acetamide (B32628) group. nih.gov The characterization of this metabolite and other related compounds relies heavily on techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR): Both ¹H and ¹³C NMR spectroscopy are invaluable for the structural elucidation of precursors and metabolites. NMR provides detailed information about the chemical environment of each atom in the molecule, allowing for unambiguous structure confirmation. researchgate.net

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of a molecule, which in turn provides its elemental composition. researchgate.net Tandem mass spectrometry (MS/MS) is particularly useful for identifying metabolites in complex biological matrices. By fragmenting the parent ion and analyzing the resulting product ions, a structural fingerprint of the metabolite can be obtained. nih.gov For instance, the quantification of Levetiracetam and its carboxylic acid metabolite in human plasma has been successfully achieved using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). nih.govnih.gov

Table 3: Spectroscopic and Spectrometric Data for a Related Pyrrolidine Derivative researchgate.net

TechniqueObservation
¹H NMR Provides chemical shifts and coupling constants for all protons, confirming the carbon skeleton and stereochemistry.
¹³C NMR Shows the number of unique carbon atoms and their chemical environment.
HRMS Determines the exact molecular weight, confirming the elemental formula.
LC-MS/MS Enables sensitive and selective quantification of the compound and its metabolites in biological fluids.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations (e.g., DFT Studies) for Molecular Design

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in the molecular design of compounds like 2-(Pyrrolidin-1-yl)butanoic acid. DFT methods are employed to investigate the electronic structure and predict molecular properties, which are crucial for understanding the molecule's reactivity and stability. researchgate.netnih.gov

DFT calculations can be used to optimize the geometry of this compound, determining the most stable three-dimensional arrangement of its atoms. These calculations also yield valuable information about the molecule's electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. A smaller gap suggests that the molecule is more reactive.

Furthermore, DFT can be used to calculate various molecular descriptors that are essential for molecular design. These include the electrostatic potential (ESP) map, which illustrates the charge distribution within the molecule and helps in identifying sites for electrophilic and nucleophilic attack. For instance, in related pyrrolidine (B122466) derivatives, DFT studies have been instrumental in understanding their electronic and geometrical properties, which in turn aids in the synthesis of novel compounds with desired activities. nih.gov

Table 1: Calculated Molecular Properties of this compound

This table presents a selection of computationally derived properties for this compound, providing a quantitative basis for its molecular characteristics. nih.gov

PropertyValue
Molecular FormulaC₈H₁₅NO₂
Molecular Weight157.21 g/mol
XLogP3-1.0
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count2
Rotatable Bond Count2
Exact Mass157.110279 g/mol
Topological Polar Surface Area40.5 Ų
Heavy Atom Count11
Complexity141

Data sourced from PubChem and calculated using various computational models. nih.gov

Conformational Analysis and Energy Landscapes

The biological activity of a molecule is often dictated by its three-dimensional shape or conformation. This compound, with its flexible pyrrolidine ring and butanoic acid side chain, can exist in multiple conformations. Conformational analysis is therefore critical to understand its behavior, particularly in a biological environment. researchgate.net

The pyrrolidine ring can adopt various puckered conformations, often described as "envelope" or "twist" forms. The specific conformation can be influenced by substituents on the ring. nih.gov Computational methods can be used to explore the potential energy surface of the molecule, identifying low-energy, stable conformations. This is often achieved by systematically rotating the rotatable bonds and calculating the energy of each resulting conformer.

The results of a conformational analysis can be visualized as an energy landscape, where conformational states are plotted against their relative energies. Studies on related pyrrolidine-containing compounds have shown that even small energy differences between conformers can be significant for their biological function. researchgate.net For this compound, understanding its preferred conformations is a key step in designing molecules that can fit into specific binding sites of target proteins.

Prediction of Spectroscopic Properties and Comparison with Experimental Data

Computational methods, especially DFT, can be used to predict various spectroscopic properties of this compound. These predictions can be compared with experimental data to validate both the computational model and the experimental results.

For example, theoretical calculations can predict the infrared (IR) and Raman spectra of the molecule. The calculated vibrational frequencies can be assigned to specific vibrational modes, aiding in the interpretation of experimental spectra. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be computed and compared with experimental data. Discrepancies between calculated and experimental spectra can often provide deeper insights into the molecular structure and its environment.

In studies of similar compounds, such as (S)-2-Oxopyrrolidin-1-yl Butanamide, DFT calculations have been successfully used to predict FT-IR, FT-Raman, and NMR spectra, showing good agreement with experimental findings. nih.gov This approach allows for a more detailed structural and spectroscopic characterization of the molecule.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

To understand how this compound might interact with a biological target, molecular docking and molecular dynamics (MD) simulations are employed. These techniques are central to structure-based drug design.

Molecular docking predicts the preferred orientation of a ligand (in this case, this compound) when bound to a target protein. The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site and scoring them based on their binding affinity. This can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. For instance, docking studies on pyrrolidine derivatives have identified key amino acid residues in the active sites of enzymes like neuraminidase that are crucial for binding. nih.gov

Following docking, MD simulations can be performed to study the dynamic behavior of the ligand-protein complex over time. MD simulations provide a more realistic picture of the binding event by considering the flexibility of both the ligand and the protein. These simulations can be used to assess the stability of the binding pose predicted by docking and to calculate the binding free energy, which is a more accurate measure of binding affinity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net For a class of compounds including derivatives of this compound, QSAR can be a powerful tool for optimizing their design.

A QSAR model is built by correlating various molecular descriptors (physicochemical, electronic, and steric properties) of a set of compounds with their experimentally determined biological activity. Once a statistically significant QSAR model is developed, it can be used to predict the activity of new, untested compounds. This allows for the virtual screening of large libraries of compounds and the prioritization of candidates for synthesis and testing.

For example, 3D-QSAR studies on pyrrolidine derivatives have been used to understand the structural requirements for their inhibitory activity against targets like neuraminidase and myeloid cell leukemia-1 (Mcl-1). nih.govnih.gov These models provide contour maps that indicate regions where steric bulk, positive or negative charge, and hydrophobicity are favorable or unfavorable for activity, guiding the rational design of more potent analogs.

Future Directions and Emerging Research Avenues

Development of Novel 2-(Pyrrolidin-1-yl)butanoic acid Analogs with Enhanced Biological Profiles

The quest for improved therapeutic agents is a cornerstone of medicinal chemistry. For derivatives of this compound, this involves the rational design and synthesis of new analogs with superior biological properties, such as increased potency, higher selectivity, and improved pharmacokinetic profiles.

A prime example of this approach is the development of brivaracetam (B1667798), an analog of levetiracetam (B1674943). mdpi.comacs.org By modifying the levetiracetam structure, specifically with the addition of a propyl group at the 4-position of the pyrrolidinone ring, researchers created a molecule with a significantly enhanced biological profile. clinicaltrials.gov Brivaracetam exhibits a 10- to 30-fold higher binding affinity for the synaptic vesicle glycoprotein (B1211001) 2A (SV2A), the primary target of this drug class, compared to levetiracetam. clinicaltrials.govnih.gov This increased affinity translates to greater potency in various animal models of both focal and generalized seizures. nih.gov The development of brivaracetam showcases the success of targeted drug design in this chemical family, moving from an initial discovery to a refined molecule with superior characteristics. mdpi.com

Future research in this area will likely focus on several key strategies:

Structure-Activity Relationship (SAR) Studies: Continued exploration of how different chemical modifications to the pyrrolidine (B122466) ring and its side chains affect binding affinity and biological activity. This includes the synthesis of diverse libraries of compounds for screening. rsc.org

Stereochemistry Optimization: The stereochemistry of these compounds is crucial for their activity. Research into novel synthetic routes that allow for precise control over the stereoisomers will be critical for developing more potent and selective drugs. biorxiv.org

Targeting Specific SV2A Isoforms: The SV2 protein family includes three isoforms: SV2A, SV2B, and SV2C. While SV2A is the primary target for current drugs, designing ligands that can selectively target SV2B or SV2C could open up new therapeutic possibilities or reduce off-target effects. nih.gov

Below is a table summarizing the comparative binding affinities of levetiracetam and brivaracetam for SV2A.

CompoundTargetBinding AffinityReference
LevetiracetamSV2ABaseline nih.gov
BrivaracetamSV2A10-30x higher than Levetiracetam clinicaltrials.govnih.gov

Exploration of New Therapeutic Applications Beyond Current Indications

The unique mechanism of action of this compound derivatives, primarily through their modulation of SV2A, suggests that their therapeutic potential may extend beyond epilepsy. nih.gov Researchers are actively investigating new indications for these compounds.

Emerging therapeutic areas include:

Movement Disorders: Levetiracetam and the newer SV2A ligand, seletracetam, have shown promise in animal models of paroxysmal non-kinesiogenic dyskinesia, suggesting a potential role in treating various movement disorders. drugbank.comresearchgate.net

Neuropathic Pain: Some anti-seizure medications are effective in treating neuropathic pain. dig.watch Levetiracetam has been explored for its potential as an anti-hyperalgesic agent, indicating a possible application in pain management. nih.gov

Neurodegenerative Diseases: There is growing interest in the role of SV2A modulation in neurodegenerative conditions like Alzheimer's disease. nih.gov Studies suggest that levetiracetam may have neuroprotective effects and could potentially mitigate cognitive decline associated with Alzheimer's. nih.gov The use of SV2A positron emission tomography (PET) ligands is also aiding in understanding the role of this target in such diseases. nih.gov

Psychiatric Disorders: Given the role of neurotransmitter regulation in mood disorders, SV2A modulators are being investigated for their potential in treating conditions like depression and anxiety. nih.gov

The following table highlights some of the potential new therapeutic applications for SV2A ligands.

Potential IndicationCompound(s) StudiedKey FindingsReference(s)
Paroxysmal DystoniaLevetiracetam, Brivaracetam, SeletracetamReduced severity of dystonia in animal models. drugbank.comresearchgate.net
Neuropathic PainLevetiracetamShows potential as an anti-hyperalgesic. nih.gov
Alzheimer's DiseaseLevetiracetamMay have neuroprotective effects and is being investigated for cognitive improvement. nih.govnih.gov
Mood DisordersSV2A Modulators (general)Potential therapeutic role due to modulation of neurotransmitter release. nih.gov

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

To fully harness the therapeutic potential of this compound derivatives, a deeper understanding of their mechanism of action is required. The integration of multi-omics data—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful approach to achieve this.

A recent study on levetiracetam in a mouse model of Alzheimer's disease exemplifies this approach. By combining connectomics (studying brain networks), transcriptomics (analyzing gene expression), and pharmacokinetics, researchers were able to investigate the dose-dependent effects of the drug on brain metabolism and gene expression signatures. nih.gov This multi-modal analysis provides a more holistic view of how levetiracetam impacts the brain at different biological levels. nih.gov

Another study utilized high-resolution metabolomics to analyze the plasma of pregnant women with epilepsy being treated with levetiracetam. nih.gov This metabolome-wide association study identified specific metabolic profiles associated with the drug, including changes in pathways important for maternal health and fetal neurodevelopment. nih.gov

Future research integrating multi-omics data could:

Identify Novel Biomarkers: Discover biomarkers that predict a patient's response to treatment with these drugs.

Elucidate Downstream Pathways: Uncover the complex molecular pathways that are modulated by SV2A ligands.

Personalize Medicine: Pave the way for personalized treatment strategies based on an individual's "omic" profile. nih.gov

Advances in Green Chemistry Approaches for Sustainable Synthesis

The pharmaceutical industry is increasingly focusing on sustainable manufacturing processes. For this compound derivatives, this translates to the development of "green chemistry" approaches that are more environmentally friendly and efficient.

Recent advancements in this area include:

Enzymatic and Biocatalytic Methods: A novel synthesis of levetiracetam has been developed using an enzymatic dynamic kinetic resolution. nih.gov This method employs a nitrile hydratase from Comamonas testosteroni for a highly selective step in the synthesis. nih.gov

Electrochemical Synthesis: The same sustainable route for levetiracetam also utilizes a ruthenium-catalyzed ex-cell anodic oxidation, where the oxidant is generated electrochemically, reducing the need for harsh chemical oxidants. nih.gov

Solvent-Free and Continuous Flow Processes: Researchers have developed solvent-free lactamization methods for the synthesis of brivaracetam, minimizing the use of hazardous organic solvents. biorxiv.org Additionally, continuous flow processes for the synthesis of brivaracetam have been reported, which can improve efficiency and safety. nih.gov

Photocatalysis: An enantioselective photochemical Giese addition, promoted by visible light and a chiral photocatalyst, has been used as a key step in a total synthesis of brivaracetam. nih.gov

These green chemistry approaches not only reduce the environmental impact of drug manufacturing but can also lead to more cost-effective and safer production methods.

Application of Artificial Intelligence and Machine Learning in Drug Discovery for Pyrrolidinyl Butanoic Acids

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the identification and development of new therapeutic agents. dig.watchyoutube.com For pyrrolidinyl butanoic acids and related anticonvulsants, AI and ML can be applied in several ways:

Predictive Modeling for Drug Efficacy and Safety: AI algorithms can be trained on large datasets to predict the biological activity, physicochemical properties, and potential toxicity of new drug candidates. youtube.com This allows for the in silico screening of vast chemical libraries to identify promising compounds for further investigation. nih.govresearchgate.net

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties, such as high affinity for SV2A or improved blood-brain barrier permeability. researchgate.net

Optimizing Clinical Trials: Machine learning models can help in the design of more efficient clinical trials by identifying patient populations most likely to respond to a particular drug. nih.gov For instance, ML algorithms have been used to predict the response to antiseizure medications based on clinical and demographic data. nih.gov

Accelerated Virtual Screening: AI can significantly speed up virtual screening processes, which are used to computationally dock millions or even billions of compounds into the binding site of a target protein like SV2A. biorxiv.org This can drastically reduce the time and cost of the initial stages of drug discovery. dig.watch

While the application of AI specifically to this compound is still an emerging area, the broader use of these technologies in anticonvulsant and CNS drug discovery points to a future where new and improved treatments can be developed more rapidly and with a higher probability of success. researchgate.netyoutube.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.